tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate
Overview
Description
tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C14H23N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an isoxazole ring, a piperazine ring, and a tert-butyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Formation of 5-Methyl-isoxazole-3-ylamine: This intermediate is synthesized by reacting 5-methyl-isoxazole with ammonia or an amine source under controlled conditions.
Carbamate Formation: The 5-methyl-isoxazole-3-ylamine is then reacted with di-tert-butyl dicarbonate in the presence of a base such as pyridine to form the tert-butyl ester derivative.
Piperazine Coupling: The final step involves coupling the tert-butyl ester derivative with piperazine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under suitable conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the isoxazole ring.
Reduction: Formation of reduced derivatives of the piperazine ring.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The isoxazole ring and piperazine ring contribute to its binding affinity to enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-isoxazole-3-carboxylic acid
- 3-Methylisoxazole-5-acetic acid
- (5-Methyl-isoxazol-3-yloxy)-acetic acid
Uniqueness
tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate is unique due to the presence of both the isoxazole and piperazine rings, which confer distinct chemical and biological properties. Its tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H23N3O3 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O3/c1-11-9-12(15-20-11)10-16-5-7-17(8-6-16)13(18)19-14(2,3)4/h9H,5-8,10H2,1-4H3 |
InChI Key |
PMOUTRVUUVWDQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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